

# Application Notes and Protocols for Studying 4-Methylnicotinic Acid Reactions

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## Compound of Interest

Compound Name: 4-Methylnicotinic acid

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**4-Methylnicotinic acid**, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).<sup>[1]</sup> Its structure, featuring a carboxylic acid group and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis and medicinal chemistry.<sup>[2][3]</sup> This document provides detailed experimental setups, protocols, and data presentation for studying the synthesis, reactivity, and analysis of **4-methylnicotinic acid** and its derivatives. It is intended to serve as a practical guide for researchers in drug discovery and chemical synthesis.

## Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of **4-methylnicotinic acid** is crucial for its safe handling and for designing experiments.

Table 1: Physicochemical Properties of **4-Methylnicotinic Acid**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	137.14 g/mol	[3][4]
IUPAC Name	4-methylpyridine-3-carboxylic acid	[4]
CAS Number	3222-50-2	[2][4]
Melting Point	215-216 °C	[2]
Appearance	White powder	[5]
SMILES	CC1=C(C=NC=C1)C(=O)O	[4]
InChIKey	ZKUZSTXNVNMIDCY-UHFFFAOYSA-N	[4]

#### Safety Precautions:

**4-Methylnicotinic acid** is associated with several hazards and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.[5][6]
- Storage: Store in a dry, sealed place.[3]

## Synthesis of 4-Methylnicotinic Acid

The synthesis of **4-methylnicotinic acid** can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.[2]

### Protocol 1: Synthesis from 3-Cyano-4-methylpyridine

This protocol details the base-catalyzed hydrolysis of 3-cyano-4-methylpyridine.

**Materials:**

- 3-cyano-4-methylpyridine
- Sodium hydroxide (NaOH)
- 70% aqueous ethanol
- Concentrated hydrochloric acid (HCl)
- Ethanol

**Equipment:**

- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Beakers and graduated cylinders
- Filtration apparatus (Büchner funnel)
- Rotary evaporator

**Procedure:**

- To a round-bottom flask, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol), sodium hydroxide (1.6 kg, 40.6 mol), and 70% aqueous ethanol (7.2 L).[\[2\]](#)
- Stir the mixture under reflux for 2 hours.[\[2\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[2\]](#)
- Slowly acidify the mixture by dropwise addition of concentrated hydrochloric acid (4.06 L).[\[2\]](#)
- Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid product.[\[2\]](#)
- Add ethanol (10 L) to the solid residue and heat to reflux for 10 minutes.[\[2\]](#)

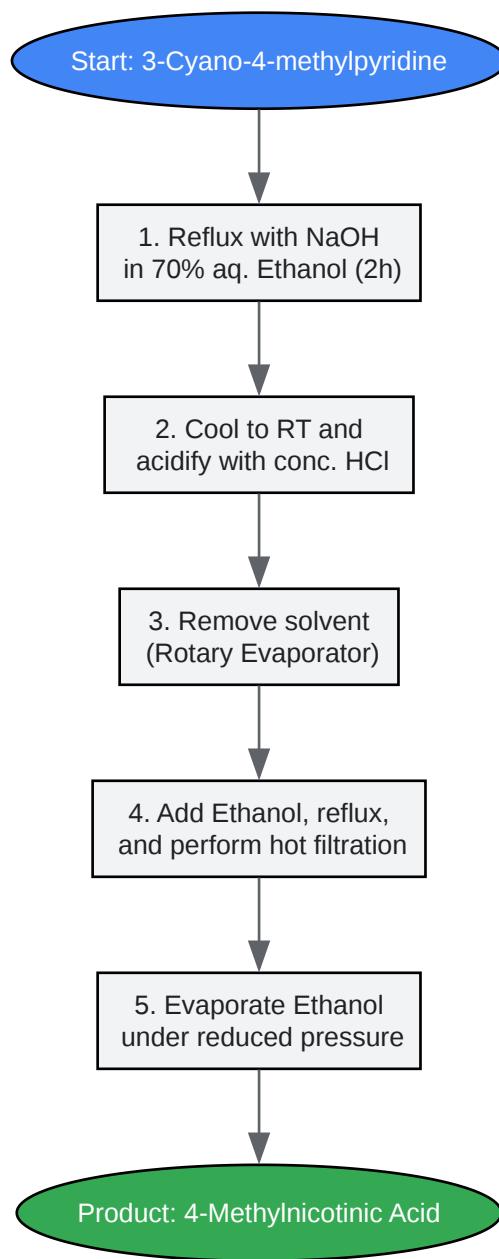
- Perform a hot filtration to remove any insoluble impurities.[2]
- Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield **4-methylNicotinic acid** as a white solid.[2]

Expected Yield: Approximately 96% (1.33 kg).[2]

Characterization Data:

- Melting Point: 215-216°C.[2]
- IR (KBr,  $\text{cm}^{-1}$ ): 2423 (O-H stretch), 1721 (C=O stretch).[2]
- $^1\text{H}$  NMR (300 MHz, DMSO- $d_6$ ):  $\delta$  11.9 (br s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d,  $J$  = 4.9 Hz, 1H, pyridine H), 7.67 (d,  $J$  = 4.9 Hz, 1H, pyridine H), 2.67 (s, 3H,  $\text{CH}_3$ ).[2]
- $^{13}\text{C}$  NMR (75 MHz, DMSO- $d_6$ ):  $\delta$  179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 ( $\text{CH}_3$ ).[2]
- MS (ESI):  $m/z$  138.1  $[\text{M}+\text{H}]^+$ , 136.1  $[\text{M}-\text{H}]^-$ .[2]

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Methylnicotinic acid**.

## Reactivity and Derivatization

**4-Methylnicotinic acid** can undergo various reactions typical of carboxylic acids and pyridines. A common reaction is esterification.

Protocol 2: Esterification to Methyl 4-methylnicotinate

This protocol is a general method for esterification using a coupling agent. A similar procedure is used for the synthesis of methyl 4-hydroxy-6-methylnicotinate.[7]

#### Materials:

- **4-Methylnicotinic acid**
- Methanol (MeOH)
- Dichloromethane (DCM)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/MeOH mixture)

#### Equipment:

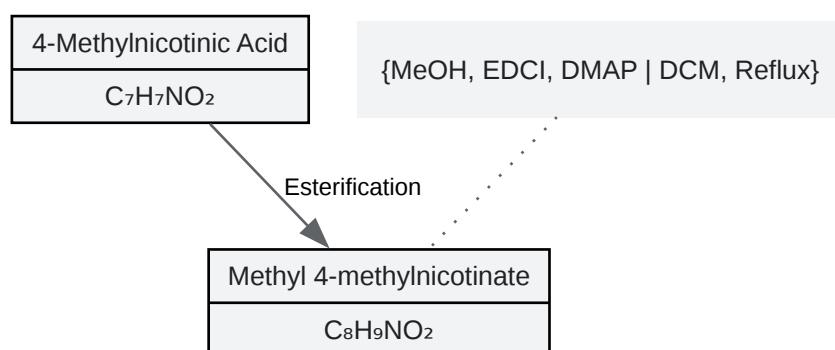
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Thin-layer chromatography (TLC) plate and chamber
- Rotary evaporator
- Glass column for chromatography

#### Procedure:

- Dissolve **4-methylnicotinic acid** in a mixture of DCM and MeOH.
- Add EDCI (1.1 equivalents) and a catalytic amount of DMAP (0.05 equivalents) to the solution at room temperature.[7]

- Stir the solution under reflux. Monitor the reaction progress by TLC until the starting material is completely consumed.[7]
- Once the reaction is complete, concentrate the mixture using a rotary evaporator.[7]
- Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., DCM/MeOH 20:1) to obtain the methyl ester.[7]

Diagram 2: Esterification Reaction



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Caption: Esterification of **4-Methylnicotinic acid**.

## Analytical Methods

The characterization and quantification of **4-methylnicotinic acid** and its reaction products are essential. HPLC and LC-MS/MS are powerful techniques for this purpose.

Protocol 3: HPLC-MS/MS Analysis

This protocol is adapted from methods used for nicotinic acid and its metabolites and can be optimized for **4-methylnicotinic acid**.[8][9]

### Instrumentation:

- HPLC system (e.g., Agilent 1100) with a binary pump, degasser, column oven, and autosampler.[8]

- Triple quadrupole mass spectrometer (e.g., Applied Biosystems MDS Sciex API 2000).[8]
- Analytical column (e.g., Waters Spherisorb® 5  $\mu$ m CNRP 4.6  $\times$  150 mm).[8]

**Reagents:**

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid, 0.1%

**Procedure:**

- Sample Preparation:
  - For plasma samples, perform protein precipitation by adding ACN (200  $\mu$ L) to the sample (100  $\mu$ L).[8][9]
  - Vortex and centrifuge at high speed (e.g., 16,600  $\times$  g for 10 min).[8]
  - Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.[8][9]
  - Reconstitute the residue in a suitable solvent mixture (e.g., 100  $\mu$ L of ACN/water 10:90, v/v).[8][9]
- Chromatographic Conditions:
  - Mobile Phase A: Acetonitrile with 0.1% formic acid.
  - Mobile Phase B: Water with 0.1% formic acid.
  - Gradient: A linear gradient can be optimized, for example, starting with a higher organic phase and decreasing it to elute polar compounds.[8]
  - Flow Rate: 1.0 mL/min (can be optimized).
  - Injection Volume: 20  $\mu$ L.[8]

- Column Temperature: Ambient or controlled (e.g., 25°C).
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]
  - Detection Mode: Selected Reaction Monitoring (SRM).[8]
  - SRM Transition: The specific precursor-to-product ion transition for **4-methylNicotinic acid** needs to be determined by infusing a standard solution. For the parent compound, this would be monitoring the transition of the protonated molecular ion  $[M+H]^+$  (m/z 138.1) to a characteristic fragment ion.

Table 2: Example HPLC Gradient for Nicotinic Acid Metabolites

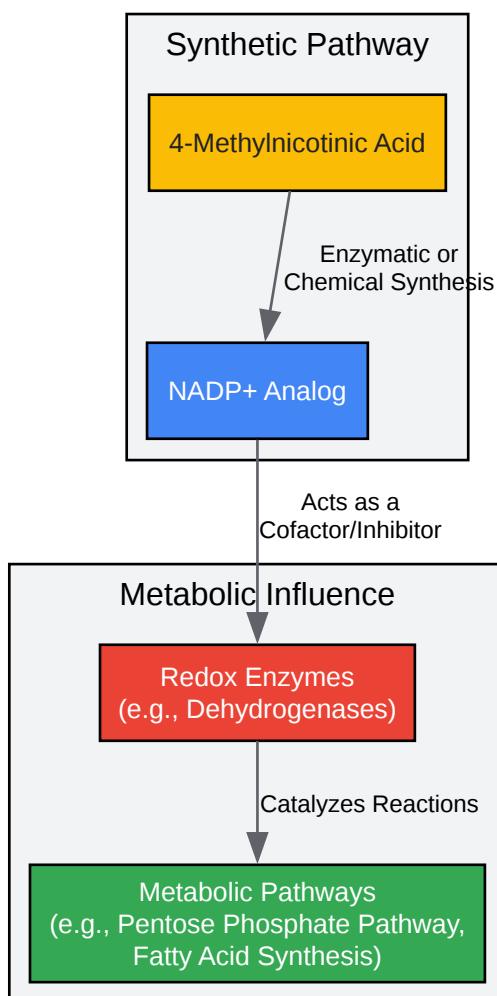
Time (min)	% Mobile Phase A (ACN)	% Mobile Phase B (Water)
0.0	45	55
6.0	10	90
10.0	10	90
11.0	45	55
15.0	45	55

This is an example gradient and should be optimized for **4-methylNicotinic acid**.[8]

## Biological Activity and Potential Applications

While **4-methylNicotinic acid** itself is primarily a synthetic intermediate, its derivatives have been explored for various biological activities. It is used in the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP<sup>+</sup>) analogs, which are crucial coenzymes in metabolic pathways.[2][5] Furthermore, derivatives of the related nicotinic acid have shown promising antimicrobial activity.[10]

Diagram 3: Potential Role in Metabolism



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Caption: Hypothetical involvement of 4-MNA derivatives in metabolism.

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